molecular formula C10H18N4 B1488962 3-Azido-1-(4-methylcyclohexyl)azetidine CAS No. 2098012-64-5

3-Azido-1-(4-methylcyclohexyl)azetidine

Cat. No.: B1488962
CAS No.: 2098012-64-5
M. Wt: 194.28 g/mol
InChI Key: KQYDCFHQOLHWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-1-(4-methylcyclohexyl)azetidine is a useful research compound. Its molecular formula is C10H18N4 and its molecular weight is 194.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-azido-1-(4-methylcyclohexyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-8-2-4-10(5-3-8)14-6-9(7-14)12-13-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYDCFHQOLHWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Azido-1-(4-methylcyclohexyl)azetidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The azido group in this compound can participate in click chemistry reactions, which are widely used in bioconjugation and drug development. It has been observed that 3-Azido-1-(4-methylcyclohexyl)azetidine can interact with enzymes such as azide reductases, leading to the reduction of the azido group to an amine. This interaction is essential for the compound’s incorporation into larger biomolecules, enhancing its utility in biochemical applications.

Cellular Effects

The effects of 3-Azido-1-(4-methylcyclohexyl)azetidine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Azido-1-(4-methylcyclohexyl)azetidine can inhibit certain signaling pathways, leading to altered gene expression profiles and changes in cellular metabolism. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Dosage Effects in Animal Models

The effects of 3-Azido-1-(4-methylcyclohexyl)azetidine vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, making it suitable for therapeutic use. At higher doses, 3-Azido-1-(4-methylcyclohexyl)azetidine can exhibit toxic or adverse effects, including cellular damage and altered metabolic processes. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in preclinical studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Azido-1-(4-methylcyclohexyl)azetidine
Reactant of Route 2
3-Azido-1-(4-methylcyclohexyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.